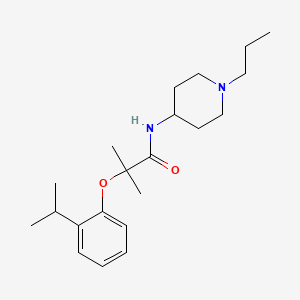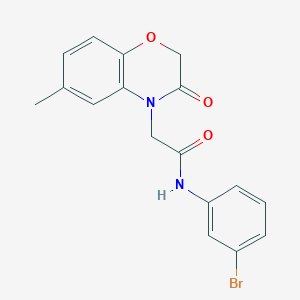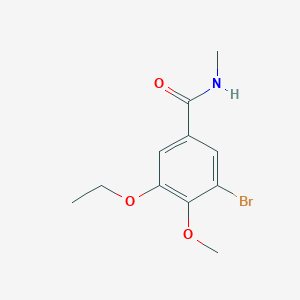
2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of compounds structurally similar to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide involves a series of reactions with pharmacophores and related compounds. These processes typically aim to achieve potent activity, as demonstrated in the synthesis of related propanamides with antisecretory activity (Ueda et al., 1991).
Molecular Structure Analysis
- The molecular structure of compounds similar to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide has been analyzed using various spectroscopic methods. For instance, the vibrational spectra of a closely related compound, 2,2-diphenyl-4-(piperidin-1-yl)butanamide, have been studied, revealing details about the molecular geometry and electronic structure (Mary et al., 2015).
Chemical Reactions and Properties
- Compounds with structures related to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide have been involved in various chemical reactions. For instance, the reaction of aryl isocyanates with enamino ketones derived from secondary amines like piperidine results in adducts with specific functionalities (Tsuge & Inaba, 1973).
Physical Properties Analysis
- The physical properties of compounds similar to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, such as melting points, solubility, and crystalline structures, can be determined through analytical techniques like X-ray crystallography. For example, the crystal structures of related piperidines have been determined, providing insights into their physical characteristics (Ahmed et al., 1985).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability of compounds akin to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, are often evaluated through various chemical analyses. Studies have explored how substitutions on the piperidine ring influence the chemical behavior of related compounds (Van Daele et al., 1976).
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential and Neuroprotection
Propofol, structurally related to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, demonstrates significant antioxidant activity. It acts by scavenging free radicals, a property shared with other phenol-based antioxidants, akin to the endogenous antioxidant alpha-tocopherol (vitamin E) (Murphy et al., 1992). Moreover, it exhibits neuroprotective effects by modulating various signaling pathways, suggesting its potential utility in brain health and disease management (Kotani et al., 2008).
Analgesic and Neuroleptic Activity
Compounds structurally similar to 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide have been studied for their analgesic and neuroleptic properties. Some derivatives have shown a promising combination of these activities, indicating potential applications in pain management and psychiatric disorders (Iorio et al., 1987).
Cancer Research and Chemotherapy
The impact of propofol on cancer development and chemotherapy has been a subject of recent studies, where it has been found to regulate miRNAs and lncRNAs, affecting various signaling pathways. This suggests a possible role in cancer treatment through its immunomodulatory activity and direct and indirect effects on cancer cells (Jiang et al., 2018).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of derivatives, including the study of their pharmacological properties, contribute to the development of new therapeutic agents. Research into compounds like 1-(1,2-diphenylethyl)piperidine and its isomers, which share structural similarities with 2-(2-isopropylphenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, highlights the ongoing exploration of potential dissociative agents with NMDA receptor antagonist activity (Wallach et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-6-13-23-14-11-17(12-15-23)22-20(24)21(4,5)25-19-10-8-7-9-18(19)16(2)3/h7-10,16-17H,6,11-15H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWGWJKRVXNADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)(C)OC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[2-(propan-2-yl)phenoxy]-N-(1-propylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)